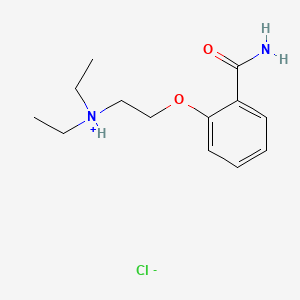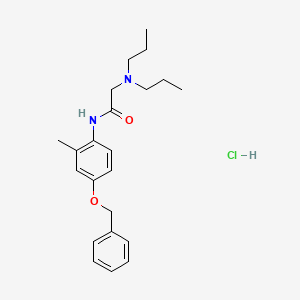
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dipropylamino group and a phenylmethoxy group, making it a subject of interest in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenylmethoxy derivative, followed by the introduction of the dipropylamino group. The final step involves the formation of the monohydrochloride salt, which is achieved through the reaction with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and consistency. The process includes rigorous quality control measures to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-(diethylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-
- Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(methoxy)phenyl)-
Uniqueness
What sets Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61433-68-9 |
|---|---|
Formule moléculaire |
C22H31ClN2O2 |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-(dipropylamino)-N-(2-methyl-4-phenylmethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-4-13-24(14-5-2)16-22(25)23-21-12-11-20(15-18(21)3)26-17-19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16-17H2,1-3H3,(H,23,25);1H |
Clé InChI |
VDAYDGXQCWDAHO-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



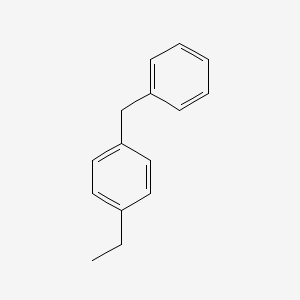
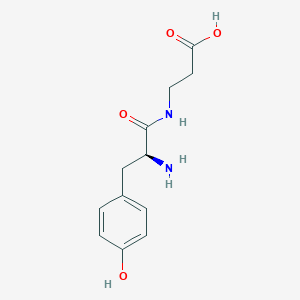
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
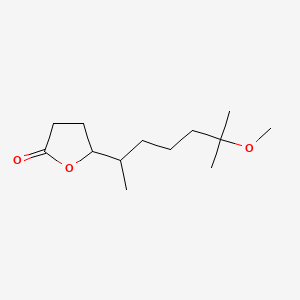
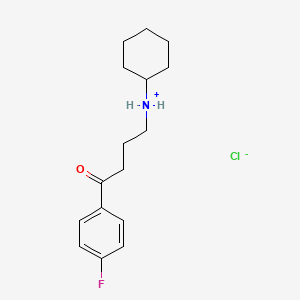


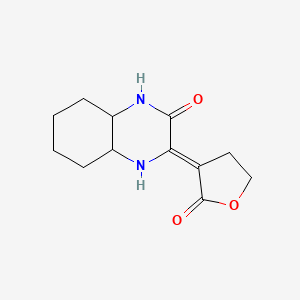

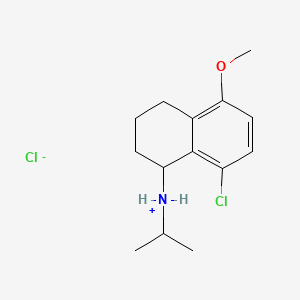

![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
